molecular formula C19H25N3O5 B2436273 3-(2,5-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396848-27-3

3-(2,5-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2436273
CAS RN: 1396848-27-3
M. Wt: 375.425
InChI Key: OYZYMSOOMHPRNU-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives is a significant area of interest due to their potential applications in medicinal chemistry and material science. For example, a study on the synthesis of pyrazole derivatives revealed the potential for these compounds to exhibit significant biological activities, emphasizing the importance of their structural analysis through techniques such as X-ray crystallography and Hirshfeld surface analysis (Prabhuswamy et al., 2016). Such analyses provide deep insights into the molecular interactions and stability of these compounds, which can be crucial for their applications in drug design and development.

Potential Applications

Research on pyrazole derivatives often explores their potential as bioactive molecules. For instance, the synthesis of novel pyrazole derivatives as potential antiinflammatory agents has been documented, showcasing the wide-ranging therapeutic possibilities of these compounds (El‐Hawash & El-Mallah, 1998). Additionally, pyrazole compounds have been investigated for their cytotoxic activities, indicating their relevance in anticancer research (Deady et al., 2003).

Molecular Interactions and Analysis

The molecular structure and interactions of pyrazole derivatives provide valuable information for their potential utility in various scientific applications. Studies focusing on molecular interaction analyses, such as those involving cannabinoid receptor antagonists, highlight the intricate ways these molecules can influence biological systems, offering insights into their potential therapeutic uses (Shim et al., 2002).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-22-16(18(23)20-12-19(24)6-8-27-9-7-19)11-15(21-22)14-10-13(25-2)4-5-17(14)26-3/h4-5,10-11,24H,6-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZYMSOOMHPRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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